6-Methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene
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Overview
Description
6-Methylheptyl prop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are three distinct chemical compounds, each with unique properties and applications.
6-Methylheptyl prop-2-enoate: is an ester derived from 2-propenoic acid and 6-methylheptanol.
2-methylprop-2-enoic acid:
Styrene: is an aromatic hydrocarbon that is a precursor to polystyrene and several copolymers.
Preparation Methods
6-Methylheptyl prop-2-enoate
Synthetic Route: : This compound is typically synthesized through the esterification of acrylic acid with 6-methylheptanol in the presence of a catalyst such as sulfuric acid . Industrial Production : The process involves neutralization, dealcoholization, and distillation to obtain the final product .
2-methylprop-2-enoic acid
Synthetic Route: : Methacrylic acid is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Industrial Production : Another method involves the oxidation of isobutylene to methacrolein and then to methacrylic acid .
Styrene
Synthetic Route: : Styrene is produced by the dehydrogenation of ethylbenzene . Industrial Production : This process is typically carried out in the presence of steam and a catalyst such as iron oxide .
Chemical Reactions Analysis
6-Methylheptyl prop-2-enoate
Types of Reactions: : This compound undergoes typical ester reactions, including hydrolysis and transesterification . Common Reagents and Conditions : Acidic or basic conditions are commonly used for hydrolysis, while alcohols and catalysts are used for transesterification . Major Products : Hydrolysis yields 6-methylheptanol and acrylic acid .
2-methylprop-2-enoic acid
Types of Reactions: : Methacrylic acid undergoes polymerization, esterification, and Michael addition reactions . Common Reagents and Conditions : Acid catalysts are used for esterification, while bases are used for Michael additions . Major Products : Polymerization yields polymethacrylic acid, while esterification produces methacrylate esters .
Styrene
Types of Reactions: : Styrene undergoes polymerization and copolymerization reactions . Common Reagents and Conditions : Radical initiators are used for polymerization . Major Products : Polymerization yields polystyrene, while copolymerization with other monomers produces various copolymers .
Scientific Research Applications
6-Methylheptyl prop-2-enoate
This compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants .
2-methylprop-2-enoic acid
Methacrylic acid is widely used in the production of polymers and copolymers, which find applications in paints, adhesives, and medical devices .
Styrene
Styrene is a key monomer in the production of polystyrene and various copolymers, which are used in packaging, insulation, and automotive components .
Mechanism of Action
6-Methylheptyl prop-2-enoate
The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water .
2-methylprop-2-enoic acid
Methacrylic acid polymerizes through a free-radical mechanism, where the double bond reacts with a radical initiator to form a polymer chain .
Styrene
Styrene polymerizes through a free-radical mechanism, where the vinyl group reacts with a radical initiator to form polystyrene .
Comparison with Similar Compounds
6-Methylheptyl prop-2-enoate
Similar compounds include other esters of acrylic acid, such as ethyl acrylate and butyl acrylate . 6-Methylheptyl prop-2-enoate is unique due to its branched alkyl chain, which imparts different physical properties to the resulting polymers .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid . Methacrylic acid is unique due to its methyl group, which affects the polymerization process and the properties of the resulting polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene . Styrene is unique due to its balance of reactivity and stability, making it a versatile monomer for various applications .
Properties
CAS No. |
66251-45-4 |
---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C4H6O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4,10H,1,5-9H2,2-3H3;2-7H,1H2;1H2,2H3,(H,5,6) |
InChI Key |
WAVAIRZAEWOAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Related CAS |
66251-45-4 |
Origin of Product |
United States |
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